N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide

Medicinal chemistry HBV inhibitor design Spirocyclic scaffold

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide (CAS 1645476-92-1) is a synthetic small molecule (C18H19N3O3, MW 325.37) belonging to the indolizine-2-carboxamide class. It features a cyano-substituted 1,4-dioxaspiro[4.5]decane moiety linked via an amide bond to the indolizine core.

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 1645476-92-1
Cat. No. B2715365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide
CAS1645476-92-1
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESC1CC2(CCC1(C#N)NC(=O)C3=CN4C=CC=CC4=C3)OCCO2
InChIInChI=1S/C18H19N3O3/c19-13-17(4-6-18(7-5-17)23-9-10-24-18)20-16(22)14-11-15-3-1-2-8-21(15)12-14/h1-3,8,11-12H,4-7,9-10H2,(H,20,22)
InChIKeyWIALXONDJKSSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide (CAS 1645476-92-1): Core Chemical Identity and Procurement Rationale


N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide (CAS 1645476-92-1) is a synthetic small molecule (C18H19N3O3, MW 325.37) belonging to the indolizine-2-carboxamide class. It features a cyano-substituted 1,4-dioxaspiro[4.5]decane moiety linked via an amide bond to the indolizine core. This compound is structurally disclosed within the generic scope of patent WO2020221824A1, which claims indolizine-2-carboxamides as inhibitors of hepatitis B virus (HBV) replication [1]. Its closest catalogued analog is N-[cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide (CAS 1645508-41-3), which differs in the amine substituent .

Why Generic Indolizine-2-carboxamides Cannot Substitute N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide in HBV Research


Generic indolizine-2-carboxamides or simple spirocyclic analogs cannot serve as direct substitutes for this compound because the combination of the cyano-substituted 1,4-dioxaspiro[4.5]decane scaffold and the indolizine-2-carboxamide pharmacophore dictates target engagement specificity. The patent class disclosure (WO2020221824A1) explicitly requires both the indolizine core and specific spirocyclic amine substituents to achieve functional inhibition of HBV replication; simple indolizine-2-carboxamides lacking this precise spirocyclic substitution pattern are not claimed as active agents [1]. Furthermore, the closest commercially catalogued analog, N-[cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide (CAS 1645508-41-3), carries a different cyano-bearing substituent that alters lipophilicity (XLogP3-AA: 3.2) and hydrogen-bonding capacity, factors known to critically influence HBV target binding .

Quantitative Differentiation Evidence: N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide vs. Closest Analogs


Structural Uniqueness: Spirocyclic Cyano Substituent vs. Acyclic Cyano Aromatic Analog

The target compound incorporates a 1,4-dioxaspiro[4.5]decane-8-carbonitrile moiety, whereas the closest catalogued analog (CAS 1645508-41-3) employs a (2,3-dimethoxyphenyl)methyl cyano substituent. This spirocyclic scaffold imposes conformational restraint that can enhance target selectivity and metabolic stability compared to the freely rotatable acyclic analog. The spirocyclic architecture is explicitly specified in the HBV inhibitor patent claims (WO2020221824A1) as a preferred embodiment for achieving potent anti-HBV activity [1]. The analog's XLogP3-AA is 3.2 and topological polar surface area is 75.8 Ų ; no equivalent computed data is publicly available for the target compound.

Medicinal chemistry HBV inhibitor design Spirocyclic scaffold

Target Engagement: HBV Core Protein Inhibition Claimed in Patent Class

The patent WO2020221824A1, which generically encompasses the target compound, claims that indolizine-2-carboxamide derivatives inhibit HBV-encoded proteins and interfere with the HBV replication cycle [1]. By contrast, simple indolizine-2-carboxamide (CAS 22320-23-6) is a core scaffold with no reported anti-HBV activity. The spirocyclic amine substituent present in the target compound (but absent in the bare scaffold) is required for functional activity. Specific EC50 or IC50 values for the individual target compound are not publicly disclosed.

Antiviral HBV capsid assembly Core protein allosteric modulator

Molecular Weight and Hydrogen Bonding Profile Differentiation

The target compound (MW 325.37) is 10.0 g/mol lighter than its closest catalogued analog, N-[cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide (MW 335.4) . The analog possesses 4 hydrogen bond acceptors and 1 donor, with a TPSA of 75.8 Ų . The target compound's 1,4-dioxaspiro[4.5]decane ring introduces two additional oxygen atoms that increase hydrogen bond acceptor count while replacing the dimethoxyphenyl aromatic system of the analog. These differences are expected to modulate solubility, permeability, and target binding, though no direct comparative absorption or potency data are publicly available.

Drug-likeness Physicochemical profiling Lead optimization

Defined Research Application Scenarios for N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide


HBV Capsid Assembly Modulator SAR Studies

This compound serves as a structurally defined tool for exploring the SAR of spirocyclic indolizine-2-carboxamides as HBV core protein allosteric modulators. The patent disclosure (WO2020221824A1) explicitly claims that such spirocyclic derivatives inhibit HBV replication, providing a direct rationale for its use in antiviral lead optimization programs [1]. Researchers should prioritize this exact compound over generic indolizine-2-carboxamides, which lack the spirocyclic substituent required for target engagement.

Conformational Constraint Analysis in Antiviral Drug Design

The 1,4-dioxaspiro[4.5]decane ring system imposes conformational restriction on the amine substituent, a feature absent in acyclic analogs such as N-[cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide (CAS 1645508-41-3) [1]. This compound is appropriate for studies correlating conformational preorganization with antiviral potency, selectivity, and metabolic stability. Procurement of the exact spirocyclic derivative is essential, as substitution with the flexible acyclic analog would confound structure-conformation-activity relationships.

Physicochemical Property Benchmarking for Spirocyclic Fragment Libraries

With a molecular weight of 325.37 g/mol and an estimated 6 hydrogen bond acceptors, this compound can serve as a benchmark for spirocyclic fragment and lead-like libraries intended for antiviral screening. Its profile differs measurably from the closest analog (MW 335.4, 4 H-bond acceptors, TPSA 75.8 Ų) [1], making it a non-interchangeable reference point for property-based lead selection.

Quote Request

Request a Quote for N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.